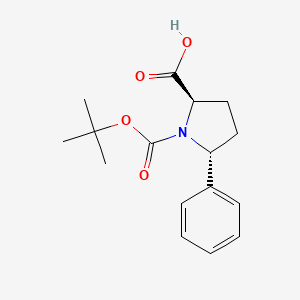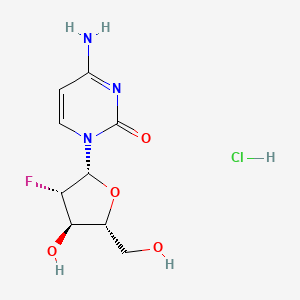![molecular formula C9H17N3O2 B13425441 (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide can be achieved through various synthetic routes. One notable method involves the acetal-initiated Prins bicyclization approach. This method allows for the stereoselective synthesis of hexahydrofuro[3,4-c]furan lignans and octahydropyrano[3,4-c]pyran derivatives in a single-step process . The reaction conditions typically involve the use of an acetal as the starting material, which undergoes cyclization to form the desired bicyclic structure.
Chemical Reactions Analysis
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as dihydropyridine derivatives and pyridine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, dihydropyridine derivatives are commonly used as calcium channel blockers in the treatment of cardiovascular diseases, while pyridine-based compounds have diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H17N3O2/c10-9(11-13)4-12-2-1-7-5-14-6-8(7)3-12/h7-8,13H,1-6H2,(H2,10,11) |
InChI Key |
MQQJUVABSXHEHU-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC2C1COC2)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CC2C1COC2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)



![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)





